ML233

Description

BenchChem offers high-quality ML233 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ML233 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO4S |

|---|---|

Molecular Weight |

359.4 |

InChI Key |

RSMZOLWJZGIWOV-CZIZESTLSA-N |

Appearance |

Assay:≥95%A crystalline solid |

Synonyms |

CID-46905036; (E)-4-methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1’-bi(cyclohexane)]-3,6-dien-2-one |

Origin of Product |

United States |

Foundational & Exploratory

ML233: A Potent, Direct Inhibitor of Tyrosinase for Melanogenesis Modulation

An In-depth Technical Guide on the Mechanism of Action in Melanocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the small molecule ML233 in melanocytes. ML233 has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This document consolidates the current understanding of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Direct Tyrosinase Inhibition

The primary mechanism of action of ML233 in melanocytes is the direct inhibition of tyrosinase (TYR), a key enzyme responsible for the catalysis of the first two rate-limiting steps in melanin biosynthesis. ML233 acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the binding of its substrate, L-DOPA.[1] This direct enzymatic inhibition leads to a reduction in melanin production in a dose-dependent manner.[1]

Notably, the inhibitory action of ML233 appears to be specific to the enzymatic activity of tyrosinase and does not significantly impact the transcription of melanogenesis-related genes. Studies have shown that the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase (tyr) genes remains unchanged in the presence of ML233, indicating a post-transcriptional mechanism of action.[1] There is currently no evidence to suggest that ML233's activity in melanocytes is mediated by the potassium channel Kir7.1 or that it significantly modulates the upstream cAMP/PKA/CREB signaling pathway.

Quantitative Data on the Efficacy of ML233

The inhibitory effects of ML233 on melanin production and tyrosinase activity have been quantified in both in vivo and in vitro models.

Table 1: Effect of ML233 on Melanin Production in Zebrafish Embryos

| ML233 Concentration (µM) | Melanin Reduction (%) |

| 0.5 | ~50% |

| 5.0 | >80% |

Data extracted from Menard et al. The reduction in melanin was observed in zebrafish embryos treated with ML233.[1]

Table 2: Effect of ML233 on Melanin Production in B16F10 Murine Melanoma Cells

| ML233 Concentration (µM) | Effect on Melanin Production |

| 0.625 | Significant Reduction |

| 5.0 | Significant Reduction |

Data extracted from Menard et al.[1]

Table 3: In Vitro Inhibition of Mushroom Tyrosinase Activity by ML233

| ML233 Concentration (µM) | Tyrosinase Inhibition (%) |

| 5 | ~20% |

| 20 | ~50% |

Data extracted from Menard et al. The inhibition of mushroom tyrosinase activity was measured after a 1-minute incubation with L-DOPA.[1]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of ML233's mechanism of action.

Zebrafish Melanogenesis Assay

This protocol is used to assess the in vivo effect of ML233 on melanin production in a whole-organism model.

-

Embryo Collection and Staging: Collect zebrafish (Danio rerio) embryos and raise them at 28.5°C in E3 embryo medium.

-

Compound Treatment: At 4 hours post-fertilization (hpf), transfer embryos to 6-well plates (20-30 embryos per well) containing E3 medium with varying concentrations of ML233 (e.g., 0.5 µM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the embryos at 28.5°C in the dark.

-

Phenotypic Analysis: At 48 hpf, dechorionate the embryos and observe them under a stereomicroscope to assess pigmentation.

-

Melanin Quantification:

-

Homogenize 30 embryos per condition in a solution of 1 M NaOH.

-

Incubate the homogenates at 100°C for 1 hour to solubilize the melanin.

-

Centrifuge the samples and measure the absorbance of the supernatant at 405 nm using a spectrophotometer.

-

Compare the absorbance of ML233-treated samples to the DMSO control to determine the percentage of melanin reduction.

-

Murine Melanoma Cell (B16F10) Melanin Assay

This protocol evaluates the effect of ML233 on melanin synthesis in a mammalian cell culture model.

-

Cell Culture: Culture B16F10 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the B16F10 cells in 6-well plates at a density that allows for growth during the treatment period.

-

Compound Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of ML233 (e.g., 0.625 µM to 5 µM) or DMSO as a control.

-

Incubation: Incubate the cells for 72 hours.

-

Melanin Extraction and Quantification:

-

Wash the cells with Phosphate-Buffered Saline (PBS) and lyse them in 1 M NaOH.

-

Incubate the lysate at 60°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm.

-

Normalize the melanin content to the total protein concentration of each sample, determined by a BCA protein assay.

-

In Vitro Tyrosinase Activity Assay

This assay directly measures the inhibitory effect of ML233 on the enzymatic activity of tyrosinase.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Inhibitor Addition: Add different concentrations of ML233 or DMSO to the wells containing the tyrosinase solution and incubate for a short period.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, L-DOPA.

-

Kinetic Measurement: Immediately measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.

-

Data Analysis: Determine the initial reaction velocities (V0) from the linear portion of the kinetic curves. For competitive inhibition analysis, perform the assay with varying concentrations of both the substrate and ML233 and plot the data using a Lineweaver-Burk plot.

Visualizing the Mechanism and Workflows

Signaling Pathway of ML233 in Melanocytes

References

The Discovery of ML233: A Potent Tyrosinase Inhibitor for Melanogenesis Regulation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Melanogenesis, the process of melanin synthesis, is a critical biological pathway with implications in skin pigmentation and protection against ultraviolet radiation. The rate-limiting enzyme in this pathway is tyrosinase. Dysregulation of tyrosinase activity can lead to various skin pigmentation disorders, including hyperpigmentation and melanoma. Consequently, the discovery of potent and safe tyrosinase inhibitors is a significant focus in dermatology and oncology. This technical guide provides an in-depth overview of the discovery and characterization of ML233, a novel small molecule identified as a direct and competitive inhibitor of tyrosinase.

Quantitative Data Summary

The inhibitory effects of ML233 have been quantified through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Efficacy of ML233 on Melanoma Cells

| Cell Line | Parameter | Value | Reference |

| ME1154B (Human Melanoma) | IC50 (Cell Viability/Proliferation) | 1.65 µM | [1] |

| B16F10 (Murine Melanoma) | Effective Concentration (Melanin Reduction) | 0.625 - 5 µM | [1] |

Table 2: Kinetic Parameters of ML233 Inhibition of Tyrosinase

| Parameter | Value/Description | Method | Reference |

| Mechanism of Inhibition | Competitive | Lineweaver-Burk Plot Analysis | |

| Binding Affinity (KD) | Not explicitly calculated, but SPR analysis performed. | Surface Plasmon Resonance (SPR) | |

| Inhibition Constant (Ki) | Not reported in the reviewed literature. | - |

Experimental Protocols

This section details the methodologies for the key experiments cited in the discovery and characterization of ML233.

In Vitro Tyrosinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

ML233

-

Phosphate Buffer (pH 6.8)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of ML233 and a vehicle control (e.g., DMSO).

-

In a 96-well plate, add the tyrosinase solution to wells containing either ML233 at different concentrations or the vehicle control.

-

Initiate the reaction by adding L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 15 minutes) using a microplate reader.

-

The rate of dopachrome formation is determined by the change in absorbance over time.

-

Calculate the percentage of tyrosinase inhibition for each concentration of ML233 compared to the vehicle control.

Melanin Content Assay in Zebrafish Embryos

This assay quantifies the melanin content in a whole-organism model.

Materials:

-

Zebrafish embryos

-

Lysis Buffer (e.g., 1M NaOH with 20% DMSO)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Collect zebrafish embryos at the desired developmental stage (e.g., 48 hours post-fertilization).

-

Homogenize the embryos in the lysis buffer.

-

Heat the homogenate at a specific temperature (e.g., 80°C) for a defined time to solubilize the melanin.

-

Centrifuge the lysate to pellet any insoluble debris.

-

Transfer the supernatant containing the solubilized melanin to a 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength of 405 nm.

-

The absorbance reading is directly proportional to the melanin content.

B16F10 Murine Melanoma Cell Viability Assay

This assay determines the effect of ML233 on the viability and proliferation of melanoma cells.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

ML233

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of ML233 or a vehicle control for a specified duration (e.g., 48 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

Surface Plasmon Resonance (SPR) Analysis

SPR is used to study the direct binding interaction between ML233 and tyrosinase in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip

-

Recombinant human tyrosinase

-

ML233

-

L-DOPA (as a comparator)

-

Running buffer

Procedure:

-

Immobilize the recombinant human tyrosinase onto the surface of a sensor chip.

-

Prepare a series of dilutions of ML233 and L-DOPA in the running buffer.

-

Inject the different concentrations of ML233 over the sensor chip surface, followed by a dissociation phase with running buffer.

-

A reference flow cell without immobilized tyrosinase should be used to subtract non-specific binding.

-

The binding of ML233 to tyrosinase is detected as a change in the refractive index, measured in resonance units (RU).

-

Repeat the process with L-DOPA for comparison.

-

Analyze the resulting sensorgrams using appropriate software to determine the association and dissociation rate constants. The provided research utilized a two-state reaction model for analysis.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Conclusion

The discovery of ML233 represents a significant advancement in the search for novel tyrosinase inhibitors. Its characterization through a series of robust in vitro and in vivo experiments has demonstrated its potency in reducing melanin production and inhibiting melanoma cell proliferation. The competitive mechanism of action suggests a direct interaction with the active site of tyrosinase, making it a promising candidate for further preclinical and clinical development for the treatment of hyperpigmentation disorders and as a potential therapeutic agent in certain types of melanoma. This technical guide provides a comprehensive summary of the foundational data and methodologies that underpin the understanding of ML233 as a tyrosinase inhibitor.

References

In-Depth Technical Guide: ML233, a Dual-Function Modulator of the Apelin Receptor and Tyrosinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML233 has been identified as a potent, non-peptide agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis and other physiological processes. This document provides a comprehensive technical overview of ML233's function, including its signaling pathways, quantitative data, and detailed experimental protocols. Notably, recent research has unveiled a dual functionality for ML233 as a direct inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. This guide will address both aspects of ML233's activity to provide a complete understanding of its potential applications and confounding factors in research and drug development.

Introduction to the Apelin Receptor and ML233

The apelin receptor, also known as APJ, is a class A GPCR that plays a significant role in regulating cardiovascular function, fluid homeostasis, and angiogenesis. Its endogenous ligands are a family of peptides derived from the preproprotein apelin. Activation of the apelin receptor has been shown to induce vasodilation and positive inotropic effects, making it a promising therapeutic target for conditions such as heart failure and pulmonary arterial hypertension.[1]

ML233 is a small molecule agonist of the apelin receptor, offering the advantage of being non-peptidic and therefore potentially more amenable to therapeutic development.[2] It has been characterized as a potent activator of apelin receptor signaling pathways.

Quantitative Data for ML233

The following table summarizes the key quantitative parameters for ML233's activity at the apelin receptor.

| Parameter | Value | Receptor/Assay Condition | Source |

| EC50 | 3.7 μM | Apelin Receptor (APJ) Agonist Activity | [3] |

| Selectivity | >21-fold | Over Angiotensin 1 (AT1) Receptor (>79 μM) | [3] |

| β-arrestin Recruitment EC50 | 2.4 μM | APJ Internalization Assay | [4] |

| cAMP Inhibition | Weakly reduces intracellular cAMP at 100μM | Forskolin-stimulated CHO-K1 cells expressing human APJ | [4] |

| LC50 (Toxicity) | 25.8 μM | Human Hepatocytes | [3] |

Signaling Pathways

ML233, as an agonist of the apelin receptor, modulates downstream signaling through two primary pathways: G protein-dependent and β-arrestin-dependent signaling.[2]

G Protein-Dependent Signaling

Upon binding of ML233, the apelin receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This pathway is believed to contribute to some of the physiological effects of apelin receptor activation.

G Protein-Dependent Signaling Pathway of ML233.

β-Arrestin-Dependent Signaling and Receptor Internalization

ML233 is a full agonist for β-arrestin recruitment to the apelin receptor.[1] This interaction is critical for receptor desensitization and internalization, which are important mechanisms for regulating signal duration and intensity. The recruitment of β-arrestin can also initiate G protein-independent signaling cascades. ML233 has been shown to induce apelin receptor internalization.[2][4]

β-Arrestin-Dependent Signaling and Internalization.

Dual Function: ML233 as a Tyrosinase Inhibitor

Recent groundbreaking research has identified an alternative and independent function of ML233 as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[5][6] This discovery has significant implications for the interpretation of experimental results and suggests potential applications in dermatology and for treating pigmentation disorders.

Mechanism of Tyrosinase Inhibition

ML233 directly binds to and inhibits the enzymatic activity of tyrosinase.[5] This action is independent of the apelin receptor, as demonstrated in studies where apelin receptor knockout did not affect the pigment-reducing effects of ML233. This inhibitory effect has been observed both in vitro and in in vivo models, such as zebrafish and murine melanoma cells.[5][6]

Mechanism of Tyrosinase Inhibition by ML233.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of ML233.

Radioligand Binding Assay for Ki Determination

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of ML233 for the apelin receptor.

Materials:

-

HEK293 cells stably expressing the human apelin receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Radioligand (e.g., [125I]-Apelin-13)

-

Unlabeled ML233

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-APJ cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of radioligand, and varying concentrations of unlabeled ML233. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled apelin-13).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of ML233. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow.

β-Arrestin Recruitment Assay

This protocol describes a cell-based assay to measure the recruitment of β-arrestin to the apelin receptor upon stimulation with ML233. The PathHunter® β-arrestin assay (DiscoverX) is a commonly used platform.[7]

Materials:

-

CHO-K1 cells stably co-expressing the apelin receptor fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX)

-

Cell culture medium and reagents

-

ML233

-

Assay buffer

-

Detection reagent (containing substrate for β-galactosidase)

-

Luminometer

Procedure:

-

Cell Culture: Culture the engineered CHO-K1 cells according to the supplier's instructions.

-

Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of ML233 in assay buffer. Add the diluted compound to the cell plate. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.[7]

-

Detection: Add the detection reagent to each well.

-

Signal Measurement: Incubate the plate at room temperature for 60 minutes and then measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the log concentration of ML233. Determine the EC50 value from the resulting dose-response curve.

β-Arrestin Recruitment Assay Workflow.

TR-FRET cAMP Assay

This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure changes in intracellular cAMP levels in response to ML233.

Materials:

-

CHO-K1 cells stably expressing the human apelin receptor

-

Cell culture medium and reagents

-

Forskolin

-

ML233

-

cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer)

-

TR-FRET compatible plate reader

Procedure:

-

Cell Culture and Plating: Culture and seed the CHO-K1-APJ cells into a 384-well white plate.

-

Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production, along with varying concentrations of ML233. Include a control with forskolin only.

-

Lysis and Detection: Lyse the cells and add the TR-FRET detection reagents (a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog) according to the kit manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the recommended time.

-

Signal Measurement: Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET plate reader.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A decrease in the ratio indicates a decrease in intracellular cAMP. Plot the TR-FRET ratio against the log concentration of ML233 to determine the IC50 value for cAMP inhibition.

TR-FRET cAMP Assay Workflow.

In Vivo Studies

Cardiovascular Effects

While specific in vivo studies on the cardiovascular effects of ML233 are limited, studies on other apelin receptor agonists in rodent models have demonstrated positive inotropic effects and vasodilation, leading to increased cardiac output.[1] For instance, continuous infusion of apelin in rats with heart failure significantly increased cardiac contractility. These findings suggest that ML233, as an apelin receptor agonist, may have similar beneficial cardiovascular effects, although further in vivo studies are required for confirmation.

Tyrosinase Inhibition In Vivo

In vivo studies in zebrafish have shown that ML233 treatment leads to a significant reduction in skin pigmentation in a dose-dependent manner.[5] This effect was observed without significant toxicity. Studies in murine melanoma cells also confirmed that ML233 inhibits melanin production.[5][6]

Off-Target Profile

ML233 has been screened against a panel of other GPCRs and transporters. It showed some binding activity at 10 μM against the 5-HT1A, α2C adrenergic, and benzylpiperazine receptors, as well as the norepinephrine transporter.[2] However, its primary off-target activity identified to date is the direct inhibition of tyrosinase.

Conclusion and Future Directions

ML233 is a valuable tool for studying the pharmacology of the apelin receptor. Its non-peptide nature makes it an attractive candidate for further development. However, the discovery of its potent tyrosinase inhibitory activity necessitates careful consideration in the design and interpretation of experiments. Future research should focus on elucidating the in vivo cardiovascular effects of ML233 and on developing analogs with greater selectivity for the apelin receptor to dissect its dual functions. The tyrosinase inhibitory properties of ML233 also open up new avenues for its potential application in dermatology. This technical guide provides a comprehensive foundation for researchers and drug developers working with this multifaceted molecule.

References

- 1. youtube.com [youtube.com]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

ML233 chemical structure and properties

An In-depth Technical Guide to ML233: Chemical Structure, Properties, and Biological Activity

Introduction

ML233 is a small molecule that has garnered significant interest in the scientific community due to its dual pharmacological activities. Initially identified as a potent, non-peptide agonist for the apelin receptor (APJ), it has since been characterized as a direct and potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ML233, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

ML233 is a synthetic organic compound. Its identity and fundamental properties are summarized below.

Chemical Identifiers

A consistent chemical identity for ML233 is established through various nomenclature and database registry systems.

| Identifier | Value |

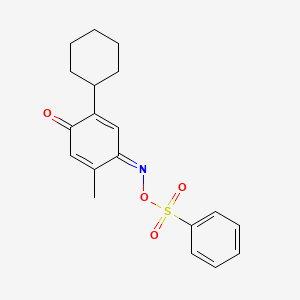

| IUPAC Name | [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate[4] |

| Synonyms | ML-233, (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one[5] |

| CAS Number | 2080311-92-6[5] |

| PubChem CID | 46905036, 60138111[4] |

| InChIKey | RSMZOLWJZGIWOV-CZIZESTLSA-N[4] |

| Canonical SMILES | CC1=CC(=O)C(=CC1=NOS(=O)(=O)c1ccccc1)C1CCCCC1[4] |

Physicochemical Properties

The physical and chemical characteristics of ML233 are crucial for its handling, formulation, and experimental application.

| Property | Value |

| Molecular Formula | C19H21NO4S[5] |

| Molecular Weight | 359.44 g/mol [1][5] |

| Purity | ≥98% (as determined by HPLC) |

| Solubility | Soluble in DMSO (up to 50 mM)[5] |

| Storage | Store at -20°C[5] |

Pharmacological Properties and Mechanism of Action

ML233 exhibits distinct biological activities, acting as both an apelin receptor agonist and a tyrosinase inhibitor.

Summary of Biological Activity

| Target | Activity | Potency / Efficacy | Selectivity |

| Apelin Receptor (APJ) | Agonist | EC50 = 3.7 μM[3] | >21-fold selective over Angiotensin 1 Receptor (AT1) (EC50 > 79 μM)[3] |

| Tyrosinase (TYR) | Competitive Inhibitor | Reduces melanin production by over 80% in zebrafish models[6] | Binds directly to the active site of human tyrosinase[1][2] |

| Human Hepatocytes | Toxic | LC50 = 25.8 μM[3] | N/A |

Tyrosinase Inhibition and Melanogenesis

Recent studies have highlighted ML233's potent role as an inhibitor of melanogenesis.[1][2][7] It directly inhibits tyrosinase, the key enzyme responsible for catalyzing the initial and rate-limiting steps of melanin production.[2][8] Kinetic assays have demonstrated that ML233 acts as a competitive inhibitor of tyrosinase.[9] This inhibition of melanin production has been observed in both zebrafish models and murine melanoma cells, with no significant toxicity noted in developing zebrafish embryos.[1][2][6] Interestingly, this anti-pigmentation effect is independent of its activity on the apelin receptor signaling pathway.[6]

Signaling Pathway Visualization

The following diagram illustrates the established signaling pathway for melanogenesis, highlighting the specific point of inhibition by ML233.

Caption: The Melanogenesis Signaling Pathway and the inhibitory action of ML233 on Tyrosinase (TYR).

Key Experimental Protocols

Detailed methodologies for evaluating the biological effects of ML233 are provided below.

Zebrafish Acute Toxicity Assay (Adapted from OECD 236)

This protocol assesses the acute toxicity of ML233 on zebrafish embryos.

Caption: Experimental workflow for the Zebrafish Acute Toxicity Assay.

Methodology:

-

Fertilized zebrafish embryos are collected and distributed into 24-well plates, with one embryo per well in 2 mL of E3 medium.[1]

-

Stock solutions of ML233 in DMSO and a DMSO-only vehicle control are prepared. A range of final ML233 concentrations (e.g., 0 µM to 20 µM) are made by diluting the stock in E3 medium.[1]

-

The E3 medium in the wells is replaced with the prepared ML233 or control solutions. A minimum of 20 embryos are used for each condition.[1]

-

Plates are incubated at 28.5°C.

-

Observations for lethal (e.g., coagulation, no heartbeat) and sub-lethal morphological endpoints are performed under a microscope every 24 hours for up to 4 days post-fertilization (dpf).[1]

-

Dead embryos are counted and removed daily. Survival rates are calculated for each concentration.[1]

In Vitro Human Tyrosinase Activity Assay

This protocol measures the direct inhibitory effect of ML233 on human tyrosinase activity.

Caption: Experimental workflow for the In Vitro Tyrosinase Activity Assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer), a stock solution of L-3,4-dihydroxyphenylalanine (L-DOPA), and solutions of ML233 at various concentrations (e.g., 5 µM and 20 µM).[9][10]

-

Assay Setup: In a 96-well plate, add recombinant human tyrosinase (e.g., 30 µg/mL final concentration) to each well designated for the assay.[6]

-

Compound Addition: Add the prepared ML233 solutions or vehicle control (DMSO) to the appropriate wells.

-

Reaction Initiation: To start the enzymatic reaction, add L-DOPA solution (e.g., 0.5 mM final concentration) to all wells.[10]

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 475 nm over a set period (e.g., 15 to 60 minutes) at a controlled temperature (e.g., 25°C).[6][11]

-

Data Analysis: The rate of dopachrome formation is determined from the slope of the linear phase of the absorbance curve. The percentage of inhibition by ML233 is calculated relative to the vehicle control.

Cell Proliferation (Cytotoxicity) Assay

This protocol determines the cytotoxic effect of ML233 on a cell line, such as B16F10 murine melanoma cells.

Methodology:

-

Cell Seeding: B16F10 murine melanoma cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[1]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of ML233 or a positive control (e.g., cisplatin).[1]

-

Incubation: The cells are exposed to the compound for a specified duration (e.g., 3 days).[1]

-

Viability Measurement: After the incubation period, the number of viable cells is quantified by measuring cellular ATP levels using a luminescent assay kit, such as CellTiter-Glo®.[1]

-

Data Analysis: Luminescence is read on a plate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

ML233 is a multifaceted small molecule with well-defined dual activities. While its initial discovery as an apelin receptor agonist holds therapeutic potential, its more recent characterization as a potent, direct inhibitor of tyrosinase opens new avenues for its application in dermatology and the treatment of hyperpigmentation disorders.[2][7] The detailed chemical, pharmacological, and methodological data presented in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic capabilities of ML233.

References

- 1. researchgate.net [researchgate.net]

- 2. The small molecule ML233 is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ML233 | TargetMol [targetmol.com]

- 4. ML233 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. doaj.org [doaj.org]

- 8. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

ML233: A Potent, Direct Inhibitor of Tyrosinase for Melanogenesis Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Melanogenesis, the physiological process of melanin synthesis, is a focal point of research in dermatology, cosmetology, and oncology. Dysregulation of this pathway can lead to various hyperpigmentation disorders and is a hallmark of melanoma. The enzyme tyrosinase is the rate-limiting step in melanin production, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the small molecule ML233, a potent and direct inhibitor of tyrosinase. We consolidate the available quantitative data, detail the experimental protocols used for its characterization, and visualize the core mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel agents for the regulation of melanogenesis.

Introduction

The synthesis of melanin in melanocytes is a complex cascade primarily regulated by the melanocortin type 1 receptor (MC1R) signaling pathway. Activation of MC1R elevates intracellular cyclic AMP (cAMP) levels, leading to the phosphorylation of CREB (cAMP response element-binding protein) and subsequent upregulation of the master melanogenic transcription factor, MITF (microphthalmia-associated transcription factor). MITF, in turn, drives the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT).

Tyrosinase catalyzes the initial and rate-limiting hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Given its critical role, the discovery of safe and effective tyrosinase inhibitors is a significant goal in the development of treatments for hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation, as well as in the cosmetic field for skin lightening. The small molecule ML233 (C₁₉H₂₁NO₄S, Molecular Weight: 359.44 g/mol ) has emerged as a promising direct inhibitor of tyrosinase activity.[1] This guide will delve into the technical details of its mechanism, efficacy, and the experimental basis for these findings.

Chemical Structure of ML233

Caption: 2D chemical structure of ML233.

Mechanism of Action: Direct and Competitive Inhibition of Tyrosinase

ML233 exerts its melanogenesis-inhibiting effects through the direct inhibition of tyrosinase. Kinetic studies have demonstrated that ML233 acts as a competitive inhibitor, indicating that it binds to the active site of the enzyme, thereby competing with the substrate (L-DOPA).[2] This direct interaction has been further confirmed by biophysical assays.

Signaling Pathway

The primary mechanism of ML233 is the direct enzymatic inhibition of tyrosinase, which is the final effector enzyme in the melanin synthesis pathway. This targeted action is advantageous as it bypasses the complex upstream signaling cascade involving MITF and CREB. Studies have shown that at effective concentrations for inhibiting melanin production (5 µM), ML233 does not significantly alter the protein expression levels of tyrosinase itself, supporting a post-translational inhibitory mechanism rather than a regulation of gene or protein expression.[3] However, at higher concentrations, a moderate but statistically significant decrease in tyr gene expression has been observed in zebrafish, suggesting a potential secondary or feedback mechanism that may warrant further investigation.[3] There is currently no published evidence to suggest that ML233 directly affects the expression or phosphorylation status of key upstream regulators such as MITF or CREB. The inhibition of melanogenesis by ML233 has also been shown to be independent of the apelin signaling pathway.[1]

Caption: Signaling pathway of melanogenesis and the point of inhibition by ML233.

Quantitative Data Summary

The efficacy of ML233 has been quantified through various in vitro, in vivo, and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Tyrosinase Inhibition and Binding Affinity

| Parameter | Value | Method | Source |

| Inhibition Mode | Competitive | Lineweaver-Burk Analysis | [2] |

| Binding Affinity (vs. Human TYR) | |||

| Association Rate (kₐ) (1/Ms) | 1.83 x 10³ | Surface Plasmon Resonance (SPR) | [2] |

| Dissociation Rate (kₔ) (1/s) | 2.03 x 10⁻² | Surface Plasmon Resonance (SPR) | [2] |

| Dissociation Constant (Kₔ) (µM) | 11.1 | Surface Plasmon Resonance (SPR) | [2] |

Table 2: In Vivo Efficacy in Zebrafish Embryos

| Concentration | Effect on Melanin Production | Method | Source |

| 0.5 µM | ~60% reduction in tyrosinase activity | In vivo tyrosinase activity assay | [3] |

| 10 µM | ~80% reduction in tyrosinase activity (similar to 200 µM PTU) | In vivo tyrosinase activity assay | [3] |

| Dose-dependent | Increased inhibition with increasing concentration | Whole-mount pigmentation analysis and melanin quantification | [1] |

Table 3: Efficacy in Murine Melanoma (B16F10) Cells

| Concentration | Effect on Melanin Production | Effect on Cell Viability | Source |

| 0.625 µM | Significant reduction in pigmentation | No effect | [1] |

| 0.625 - 5 µM | Dose-dependent reduction in melanin | No effect | [1] |

Table 4: Efficacy in Human Melanoma (PDXO) Cells

| Cell Line | IC₅₀ (Proliferation Inhibition) | Source |

| ME1154B | 1.65 µM | [1] |

| ME2319B | No effect at concentrations tested | [1] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of ML233.

In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)

This assay measures the enzymatic activity of tyrosinase by monitoring the oxidation of L-DOPA to dopachrome.

Workflow:

Caption: Workflow for the in vitro tyrosinase activity assay.

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich)

-

ML233 (dissolved in DMSO)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

-

Prepare serial dilutions of ML233 in DMSO. The final concentration of DMSO in the assay should be kept below 1%.

-

In a 96-well plate, add 20 µL of ML233 dilution or DMSO (for control).

-

Add 140 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for at least 20 minutes using a microplate reader.

-

Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.

-

The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] * 100, where A is the initial velocity.

Melanin Content Assay in B16F10 Cells

This assay quantifies the amount of melanin produced by cultured B16F10 melanoma cells after treatment with ML233.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

ML233 (dissolved in DMSO)

-

1 N NaOH with 10% DMSO

-

Phosphate-buffered saline (PBS)

-

6-well plates

Procedure:

-

Seed B16F10 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of ML233 (or DMSO as a control) in fresh culture medium.

-

Incubate the cells for 72 hours.

-

Wash the cells with PBS and harvest them by trypsinization.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Lyse the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm.

-

Normalize the melanin content to the total protein content of the cells, which can be determined from a parallel plate using a BCA or Bradford protein assay.

Zebrafish Pigmentation Assay

This in vivo assay assesses the effect of ML233 on melanogenesis in a whole-organism model.

Materials:

-

Wild-type zebrafish embryos

-

Embryo medium (E3)

-

ML233 (dissolved in DMSO)

-

Petri dishes

-

Stereomicroscope with a camera

Procedure:

-

Collect zebrafish embryos and maintain them in E3 medium at 28.5°C.

-

At 4 hours post-fertilization (hpf), transfer the embryos to fresh E3 medium containing various concentrations of ML233 or DMSO as a control.

-

Incubate the embryos until 48 hpf.

-

At 48 hpf, dechorionate the embryos manually if necessary.

-

Anesthetize the embryos using tricaine.

-

Image the dorsal and lateral views of the embryos using a stereomicroscope.

-

For quantification, lyse a pool of embryos (e.g., 40 embryos per group) and measure the melanin content as described in the B16F10 melanin content assay.

Conclusion

ML233 is a well-characterized small molecule that effectively inhibits melanogenesis through the direct, competitive inhibition of tyrosinase. Its potency has been demonstrated in enzymatic, cellular, and whole-organism models. The targeted nature of its mechanism, focusing on the rate-limiting enzyme of the pathway without significantly altering its expression at effective concentrations, makes it an attractive candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to identify and characterize novel melanogenesis inhibitors. Future research could further explore the moderate effect on tyr gene expression at higher concentrations and investigate the efficacy and safety of ML233 in more complex models, such as 3D skin equivalents and preclinical animal models of hyperpigmentation.

References

In-Depth Technical Guide: ML233 and its Effects on Skin Pigmentation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML233 is a novel small molecule that has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This technical guide provides a comprehensive overview of the current scientific understanding of ML233, with a focus on its mechanism of action and its effects on skin pigmentation. The document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and cosmetic science who are interested in the development of new agents for the modulation of skin pigmentation.

Introduction

Melanogenesis, the process of melanin production, is a critical physiological pathway for photoprotection against ultraviolet (UV) radiation. However, the overproduction or uneven distribution of melanin can lead to various hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, which can be of significant cosmetic concern.[1][2][3] The primary enzyme regulating this pathway is tyrosinase, a copper-containing monooxygenase that catalyzes the initial and rate-limiting steps of melanin synthesis.[4][5][6] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents.[7]

ML233 has emerged as a promising candidate in this area. It has been characterized as a direct and competitive inhibitor of tyrosinase, effectively reducing melanin production in both in vitro and in vivo models.[8][9][10] This guide will delve into the technical details of its action and the experimental evidence supporting its potential as a depigmenting agent.

Mechanism of Action

ML233 exerts its effect on skin pigmentation by directly inhibiting the enzymatic activity of tyrosinase.[8][9][10] Kinetic studies have revealed that ML233 functions as a competitive inhibitor of tyrosinase.[8] This mode of inhibition indicates that ML233 binds to the active site of the enzyme, thereby preventing the substrate, L-tyrosine, from binding and being converted to dopaquinone, the precursor for both eumelanin and pheomelanin.[8][11]

The direct interaction between ML233 and human tyrosinase has been confirmed through biophysical methods such as Surface Plasmon Resonance (SPR), which also provides insights into the binding kinetics.[8]

Signaling Pathway of Melanogenesis and ML233 Intervention

The production of melanin is regulated by a complex signaling cascade, often initiated by external stimuli like UV radiation. This leads to the activation of transcription factors such as the microphthalmia-associated transcription factor (MITF), which in turn upregulates the expression of key melanogenic enzymes, including tyrosinase. ML233's point of intervention is downstream of these signaling pathways, directly at the level of the tyrosinase enzyme itself.

Quantitative Data

The efficacy of ML233 as a tyrosinase inhibitor and a modulator of melanin production has been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Tyrosinase Inhibition and Binding Kinetics

| Parameter | Value | Method | Source |

| Inhibition Mode | Competitive | Lineweaver-Burk Plot Analysis | [8] |

| Tyrosinase Activity Inhibition (10 µM ML233) | ~80% | In vitro tyrosinase activity assay | [10] |

| Association Rate Constant (ka) | 1.89 x 10³ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [8] |

| Dissociation Rate Constant (kd) | 1.13 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) | [8] |

| Equilibrium Dissociation Constant (KD) | 598 nM | Surface Plasmon Resonance (SPR) | [8] |

Table 2: Effect of ML233 on Melanin Content in Cellular and Organismal Models

| Model System | ML233 Concentration | % Melanin Reduction | Source |

| Zebrafish Embryos | 5 µM | >80% | [2] |

| B16F10 Murine Melanoma Cells | Not specified in abstracts | Significant reduction | [8][9][10] |

Note: More detailed dose-response data for B16F10 cells requires access to the full-text article.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the effects of ML233.

In Vitro Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.

-

Reagents:

-

Mushroom tyrosinase

-

L-DOPA solution

-

Phosphate buffer (pH 6.8)

-

ML233 (dissolved in DMSO)

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of ML233 or vehicle control (DMSO).

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

The rate of dopachrome formation is proportional to tyrosinase activity.

-

For kinetic analysis (Lineweaver-Burk plot), the assay is performed with varying concentrations of L-DOPA in the presence and absence of ML233.

-

B16F10 Murine Melanoma Cell Culture and Melanin Content Assay

This protocol describes the culture of B16F10 cells and the quantification of melanin content upon treatment with ML233.

-

Cell Culture:

-

Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Melanin Content Assay:

-

Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of ML233 or vehicle control for a specified period (e.g., 72 hours).

-

After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in 1N NaOH.

-

Heat the lysates at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysates at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of each sample, determined by a BCA protein assay.

-

Zebrafish Pigmentation Assay

The zebrafish model is used for in vivo assessment of ML233's effect on pigmentation.

-

Zebrafish Maintenance and Treatment:

-

Maintain wild-type zebrafish embryos in E3 embryo medium at 28.5°C.

-

At a specific developmental stage (e.g., 9 hours post-fertilization), add ML233 at various concentrations to the embryo medium.

-

Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).

-

-

Pigmentation Analysis:

-

At the end of the treatment period, anesthetize the embryos with tricaine.

-

Capture images of the embryos under a stereomicroscope.

-

Quantify the pigmented area or melanin content using image analysis software (e.g., ImageJ). This can be done by measuring the total area of melanocytes or the intensity of the pigmentation.

-

Visualizations

Diagrams illustrating the mechanism of action and experimental workflows provide a clear and concise understanding of the scientific process.

Mechanism of Action: Competitive Inhibition of Tyrosinase

Experimental Workflow: In Vitro Analysis of ML233

Experimental Workflow: In Vivo Zebrafish Pigmentation Assay

Conclusion

ML233 is a well-characterized small molecule that demonstrates significant potential as a skin depigmenting agent. Its direct, competitive inhibition of tyrosinase provides a clear and targeted mechanism of action. The quantitative data from in vitro and in vivo studies support its efficacy in reducing melanin production. The detailed experimental protocols provided in this guide should facilitate further research and development of ML233 and analogous compounds for dermatological and cosmetic applications. Future studies should focus on comprehensive dose-response analyses in cellular models, as well as preclinical safety and efficacy studies in mammalian models, to fully elucidate the therapeutic potential of ML233 for the treatment of hyperpigmentary disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The small molecule ML233 is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. doaj.org [doaj.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. youtube.com [youtube.com]

The Impact of ML233 on Zebrafish Pigmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule ML233 and its effects on pigmentation in zebrafish models. ML233 has emerged as a potent inhibitor of melanogenesis, offering a valuable tool for studying pigment-related biological processes and as a potential therapeutic agent for hyperpigmentation disorders. This document synthesizes key findings on its mechanism of action, presents quantitative data from zebrafish studies, and provides detailed experimental protocols and pathway visualizations.

Core Mechanism of Action: Direct Tyrosinase Inhibition

ML233 functions as a direct inhibitor of tyrosinase, the rate-limiting enzyme in the production of melanin.[1][2][3][4][5][6] This mechanism involves the binding of the ML233 molecule to the active site of the tyrosinase protein, thereby blocking its catalytic function.[2][3][4][5] This direct inhibition leads to a reduction in melanin synthesis within the melanocytes of zebrafish embryos.[1][3] Notably, the inhibitory effect of ML233 on melanogenesis is independent of the apelin signaling pathway.[4] Studies have shown that ML233 treatment does not abolish the expression of the tyrosinase gene or affect the overall levels of the tyrosinase protein, further supporting its role as a functional inhibitor rather than a regulator of gene expression.[3]

Quantitative Effects of ML233 on Zebrafish Pigmentation

The application of ML233 to zebrafish embryos results in a dose-dependent reduction in skin pigmentation.[3][4] This effect has been quantified through both direct visualization and biochemical assays.

| Concentration of ML233 | Treatment Window (hours post-fertilization) | Observed Effect on Pigmentation | Method of Quantification | Reference |

| 10 µM | 4 - 48 hpf | Striking reduction in skin pigmentation compared to DMSO control. | Visual Inspection | [3] |

| 2.5 - 15 µM | 24 - 48 hpf | Dose-dependent inhibition of melanogenesis by skin melanocytes. | Visual Inspection | [3] |

| 15 µM | 24 - 48 hpf | Reversible reduction in skin pigmentation after washout. | Visual Inspection | [4] |

| Various | Not Specified | Significant reduction of melanin quantity at 2 days post-fertilization. | Absorbance measurement at 490nm | [3][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of melanogenesis with the point of ML233 inhibition and a typical experimental workflow for assessing the effects of ML233 in zebrafish.

Detailed Experimental Protocols

The following protocols are compiled from methodologies cited in the literature for studying ML233 in zebrafish.

Zebrafish Maintenance and Embryo Collection

-

Husbandry: Adult zebrafish (Danio rerio) are maintained under standard laboratory conditions, typically on a 14-hour light/10-hour dark cycle at 28.5°C.[7]

-

Breeding and Collection: Embryos are obtained from natural spawning of adult zebrafish. Fertilized eggs are collected and raised in E3 embryo medium at 28.5°C.[6] For pigmentation studies, it is common to use wild-type strains.

ML233 Treatment of Zebrafish Embryos

-

Stock Solution: Prepare a stock solution of ML233 in dimethyl sulfoxide (DMSO).

-

Working Solutions: Dilute the ML233 stock solution in E3 embryo medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 15 µM). A corresponding DMSO control should be prepared with the same final concentration of DMSO as the highest ML233 concentration group.

-

Treatment Initiation: Zebrafish embryos can be treated at various developmental stages. Common starting points are at 4 hours post-fertilization (hpf) to assess effects during early development, or at 24 hpf when melanocytes are already specified, to specifically target melanogenesis.[3][4]

-

Incubation: Embryos are incubated in the treatment or control solutions in multi-well plates at 28.5°C for the desired duration (e.g., until 48 or 72 hpf).

Assessment of Pigmentation

-

Phenotypic Observation:

-

At the desired time point, dechorionate embryos if necessary.

-

Anesthetize the embryos using a tricaine solution (MS-222).[8]

-

Mount the embryos in a solution of 3% methylcellulose on a depression slide to orient them for imaging.[8]

-

Capture images of the dorsal and lateral sides of the embryos using a stereomicroscope equipped with a camera.[6][8]

-

Pigmentation levels can be qualitatively scored or quantified using image analysis software like ImageJ to measure the pigmented area or intensity.[9]

-

-

Melanin Content Assay:

-

Collect a pool of zebrafish embryos (e.g., ≥40 embryos per replicate) for each treatment group.

-

Homogenize the embryos in a suitable buffer.

-

Dissolve the melanin pellet in a solution of NaOH (e.g., 1 M) with heating.[10]

-

Measure the absorbance of the resulting solution at 490 nm using a spectrophotometer.[3][4] The absorbance is proportional to the melanin content.

-

Tyrosinase Activity Assay

-

Protein Extraction: Prepare protein lysates from whole zebrafish embryos from each treatment group.

-

Assay Procedure:

-

The assay measures the conversion of L-DOPA to dopachrome.

-

Incubate the protein extracts with L-DOPA.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.[11]

-

The rate of increase in absorbance is indicative of tyrosinase activity.

-

Toxicity Assessment

-

OECD 236 Fish Embryo Acute Toxicity (FET) Test: To assess the general toxicity of ML233, zebrafish embryos can be exposed to a range of concentrations, and survival rates are monitored daily for up to 96 hours.[12] This ensures that the observed effects on pigmentation are not due to general developmental toxicity.[3]

Conclusion

ML233 is a well-characterized small molecule that effectively reduces pigmentation in zebrafish models through the direct inhibition of tyrosinase. Its potent and reversible effects, coupled with a lack of significant toxicity at effective concentrations, make it an excellent tool for studying melanogenesis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize ML233 in their investigations of pigmentation and related disorders.

References

- 1. doaj.org [doaj.org]

- 2. The small molecule ML233 is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The small molecule ML233 is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zebrafish in dermatology: a comprehensive review of their role in investigating abnormal skin pigmentation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apigenin promotes melanogenesis and melanosome transport through the c-KIT/Raf-1/MAPK/CREB pathway in HEMCs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

ML233: A Technical Guide to its Selectivity for the Apelin Receptor Over Angiotensin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML233 is a potent, non-peptide agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, particularly cardiovascular homeostasis. A critical aspect of its pharmacological profile is its selectivity for the apelin receptor over the structurally related angiotensin II type 1 (AT1) receptor. This document provides a comprehensive technical overview of the selectivity of ML233, presenting quantitative data, detailed experimental methodologies for assessing this selectivity, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile of ML233

The selectivity of ML233 for the apelin receptor (APJ) over the angiotensin II type 1 (AT1) receptor has been primarily determined through cell-based functional assays. These assays measure the concentration of ML233 required to elicit a response through each receptor. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an agonist. A lower EC50 value indicates a higher potency.

The data clearly demonstrates that ML233 is significantly more potent at the apelin receptor than at the AT1 receptor, with a selectivity of over 21-fold in functional assays.[1][2]

| Compound | Receptor | Assay Type | Parameter | Value (µM) | Fold Selectivity (AT1/APJ) |

| ML233 | Apelin (APJ) | β-arrestin recruitment | EC50 | 3.7[1][2] | >21 |

| ML233 | Angiotensin II Type 1 (AT1) | Functional Assay | EC50 | >79[1][2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the functional selectivity of ML233.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated GPCR, a hallmark of receptor activation for many GPCRs, including the apelin and angiotensin receptors. The PathHunter® system is a widely used platform for this purpose.

Objective: To determine the EC50 of ML233 at the apelin (APJ) and angiotensin II type 1 (AT1) receptors by measuring β-arrestin recruitment.

Materials:

-

PathHunter® CHO-K1 cell lines stably co-expressing the human apelin receptor (APJ) or the human angiotensin II type 1 receptor (AT1R) fused to a ProLink™ (PK) tag, and a β-arrestin-Enzyme Acceptor (EA) fusion protein.

-

Cell plating reagent (AssayComplete™ CP Reagent).

-

ML233 stock solution (in DMSO).

-

Positive control agonists (e.g., Apelin-13 for APJ, Angiotensin II for AT1R).

-

PathHunter® Detection Reagents (Galacton Star® substrate, Emerald II™ solution).

-

White, solid-bottom 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Culture the PathHunter® cells according to the supplier's instructions.

-

On the day of the assay, harvest the cells and resuspend them in cell plating reagent to the recommended density (e.g., 5,000 cells/well in 20 µL for a 384-well plate).

-

Dispense 20 µL of the cell suspension into each well of the 384-well plate.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of ML233 in an appropriate assay buffer. Typically, a 10-point, 3-fold serial dilution is performed to generate a comprehensive dose-response curve. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare solutions of the positive control agonists in a similar manner.

-

Add a small volume (e.g., 5 µL) of the diluted compounds to the wells containing the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the luminescence signal against the logarithm of the ML233 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

cAMP Accumulation Assay (for Gi-coupled Receptors like APJ)

The apelin receptor is known to couple to the Gi signaling pathway, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To confirm the agonist activity of ML233 at the apelin receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human apelin receptor (APJ).

-

Forskolin.

-

ML233 stock solution (in DMSO).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and buffers.

-

Assay plates (format depends on the chosen cAMP kit).

Procedure:

-

Cell Plating:

-

Seed the APJ-expressing CHO-K1 cells into the appropriate assay plate and grow to near confluence.

-

-

Compound Treatment:

-

Prepare serial dilutions of ML233 in assay buffer.

-

Pre-incubate the cells with the different concentrations of ML233 for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Stimulation of cAMP Production:

-

Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. A typical concentration is 10 µM.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the ML233 concentration.

-

The data will show a dose-dependent decrease in forskolin-stimulated cAMP levels, confirming the Gi-coupling and agonist activity of ML233 at the apelin receptor. Calculate the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the primary signaling pathways for the apelin and angiotensin II receptors.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the selectivity of a compound like ML233.

Conclusion

The available data robustly demonstrates that ML233 is a selective agonist for the apelin receptor over the angiotensin II type 1 receptor. This selectivity is primarily defined by functional assays that measure downstream signaling events such as β-arrestin recruitment and modulation of cAMP levels. The more than 21-fold functional selectivity makes ML233 a valuable tool for researchers studying the physiological and pathophysiological roles of the apelin system, with a reduced likelihood of confounding effects from activating the angiotensin system. The detailed protocols provided herein offer a guide for the replication and extension of these findings in various research settings.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

ML233 for Hyperpigmentation Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation disorders, such as melasma, vitiligo, and post-inflammatory hyperpigmentation, are characterized by the overproduction of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3][4][5] The synthesis of melanin, a process known as melanogenesis, is primarily regulated by the enzyme tyrosinase.[1][3][4][6][7] This enzyme catalyzes the rate-limiting steps in the melanin biosynthesis pathway.[1][3][4][6][7] Consequently, the inhibition of tyrosinase is a primary strategy in the development of therapeutics for hyperpigmentation.[1][8] The small molecule ML233 has emerged as a potent and direct inhibitor of tyrosinase, showing significant promise as a therapeutic agent for these conditions.[1][2][3][9] This document provides a comprehensive technical overview of ML233, detailing its mechanism of action, relevant signaling pathways, quantitative efficacy data, and key experimental protocols.

Core Mechanism of Action: Direct Tyrosinase Inhibition

ML233 functions as a direct inhibitor of the tyrosinase enzyme.[1][3][6] Structural and molecular dynamics analyses predict that ML233 binds directly to the active site of the tyrosinase protein.[1][2][6][7] This binding competitively inhibits the enzyme's function, preventing the conversion of L-tyrosine into melanin precursors.[10] This high specificity for tyrosinase is a key characteristic, potentially minimizing off-target effects that can lead to adverse side effects.[2] The inhibition of tyrosinase by ML233 has been demonstrated to be reversible.[6][11]

Initial research considered that ML233's effects might be mediated through the apelin signaling pathway, as it was previously described as an agonist for this pathway.[7] However, studies in zebrafish models have demonstrated that the inhibition of melanogenesis by ML233 is independent of apelin-receptor activation.[7]

Context: Melanogenesis Signaling Pathways

While ML233 acts directly on tyrosinase, the expression and activity of this enzyme are regulated by complex signaling cascades within melanocytes. Understanding this broader context is crucial for comprehensive research. Key pathways include the cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) pathways, which converge on the Microphthalmia-associated Transcription Factor (MITF).[6][12][13][14] MITF is the master regulator of melanocyte differentiation and controls the transcription of essential melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT).[6][7][12] External stimuli like UV radiation can activate these pathways, leading to increased MITF expression and subsequent melanin production.[13]

References

- 1. The small molecule ML233 is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. doaj.org [doaj.org]

- 4. The small molecule ML233 is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. "Targeting tyrosinase in hyperpigmentation: Current status, limitations" by Samaneh Zolghadri, Mohammad Beygi et al. [scholarlycommons.henryford.com]

- 9. bioquicknews.com [bioquicknews.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Signaling Pathways in Melanogenesis [mdpi.com]

- 13. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells [mdpi.com]

ML233: A Technical Whitepaper on its Potential as a Melasma Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melasma, a common hyperpigmentation disorder, presents a significant therapeutic challenge due to its complex pathogenesis and high recurrence rates. Current treatment modalities often have limitations in efficacy and safety. This document explores the preclinical evidence for ML233 as a potential novel therapeutic agent for melasma. ML233 has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This whitepaper provides a comprehensive overview of the mechanism of action of ML233, supported by available quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of dermatology and drug development.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis. While essential for photoprotection, aberrant regulation of melanogenesis can lead to various pigmentary disorders, including melasma.[1][2] Melasma is characterized by the overproduction and deposition of melanin in the skin, resulting in symmetric, hyperpigmented macules and patches, typically on sun-exposed areas of the face.

The cornerstone of melanogenesis is the enzyme tyrosinase (TYR), which catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][4] Consequently, the inhibition of tyrosinase activity is a primary strategy in the development of topical treatments for hyperpigmentation disorders like melasma.

ML233 has emerged as a promising small molecule inhibitor of tyrosinase.[1][3][4] Preclinical studies have demonstrated its ability to reduce melanin production in both in vitro and in vivo models, suggesting its potential as a safe and effective treatment for melasma and other hyperpigmentary conditions.[1][3][4]

Mechanism of Action: Direct Tyrosinase Inhibition

The primary mechanism by which ML233 exerts its depigmenting effect is through the direct inhibition of tyrosinase.[1][3] In silico modeling and kinetic studies have predicted that ML233 binds to the active site of the tyrosinase enzyme, thereby preventing the binding of its natural substrate, L-tyrosine, and blocking the subsequent steps of melanin synthesis.[3] This direct competitive inhibition is a highly specific mode of action, which can minimize off-target effects.[2]

Signaling Pathway Diagram

Caption: Direct inhibition of tyrosinase by ML233, blocking melanin synthesis.

Quantitative Data

The efficacy of ML233 as a tyrosinase inhibitor and its effect on melanin production have been quantified in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Tyrosinase Inhibition

| Parameter | Value | Species | Source |

| Inhibition Mode | Competitive | Human | [5] |

Table 2: Effect of ML233 on Melanin Content in B16F10 Murine Melanoma Cells

| ML233 Concentration (µM) | Melanin Content Reduction (%) | Statistical Significance |

| 0.625 | Significant | p < 0.05 |

| 5 | > 80% | p < 0.001 |

Note: Data extracted and summarized from the primary research article. Specific percentages for 0.625 µM were not provided, only that the reduction was significant.

Table 3: In Vivo Efficacy in Zebrafish Model

| Treatment | Outcome |

| ML233 | Dose-dependent reduction in melanin production |

| ML233 | No significant toxic side effects observed |

Experimental Protocols

This section details the methodologies used in the key experiments to evaluate the efficacy of ML233.

In Vitro Tyrosinase Activity Assay